

Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Tert-butylpyrimidine-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **2-tert-butylpyrimidine-5-carboxylic acid** derivatives and related pyrimidine-5-carboxylic acid analogs. While specific data on the 2-tert-butyl subclass is limited in publicly available literature, this document extrapolates from research on structurally similar pyrimidine derivatives to provide insights into their potential therapeutic applications, mechanisms of action, and relevant experimental protocols.

Introduction to Pyrimidine-5-Carboxylic Acid Derivatives in Drug Discovery

Pyrimidine-5-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The pyrimidine core is a key structural motif in numerous endogenous molecules, including nucleic acids, and this inherent biocompatibility makes its derivatives attractive candidates for drug development. Modifications at the 2, 4, and 5-positions of the pyrimidine ring have led to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-tert-butyl substitution is of particular interest due to its potential to enhance metabolic stability and modulate binding affinity to biological targets through steric and hydrophobic interactions.

Quantitative Biological Activity Data

While specific quantitative data for a series of **2-tert-butylpyrimidine-5-carboxylic acid** derivatives is not extensively available, the following table summarizes the biological activities of representative pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives to illustrate the potential of this chemical class.

Table 1: Biological Activity of Representative Pyrimidine Derivatives

Compound ID	Structure	Biological Target/Assay	Activity (IC50/GI50)	Reference
11e	Pyrimidine-5-carbonitrile derivative	Cytotoxicity vs. normal human lung cells (WI-38)	63.41 μ M	[1]
9d	Pyrimidine-5-carbonitrile derivative	Cytotoxicity vs. colon cancer (HCT-116)	1.14 - 10.33 μ M	[1] [2]
12b	Pyrimidine-5-carbonitrile derivative	Cytotoxicity vs. breast cancer (MCF-7)	1.14 - 10.33 μ M	[1] [2]
1c	6-amino-5-cyano-2-thiopyrimidine	PI3K δ	0.0034 μ M	[3]
Compound 7c	Substituted Pyrimidine	Cytotoxicity vs. human prostate adenocarcinoma (PC-3)	High Activity	[4]
Compound 8a	Substituted Pyrimidine	Cytotoxicity vs. human prostate adenocarcinoma (PC-3)	High Activity	[4]
Compound 12a	Thiazolopyrimidine derivative	Cytotoxicity vs. human prostate adenocarcinoma (PC-3)	High Activity	[4]
Compound 11b	Thiazolopyrimidine derivative	Cytotoxicity vs. human colorectal carcinoma (HCT-116)	Higher Activity	[4]

Key Biological Activities and Mechanisms of Action

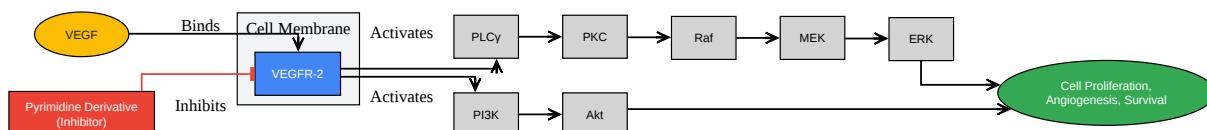
Research on pyrimidine derivatives has highlighted their potential in several therapeutic areas, primarily in oncology.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression. Several pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.



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Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.

Enzyme Inhibition

Beyond cancer, pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell development and activation and is a target for autoimmune diseases and certain B-cell malignancies. The general mechanism involves the binding of the pyrimidine derivative to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's activity.

Experimental Protocols

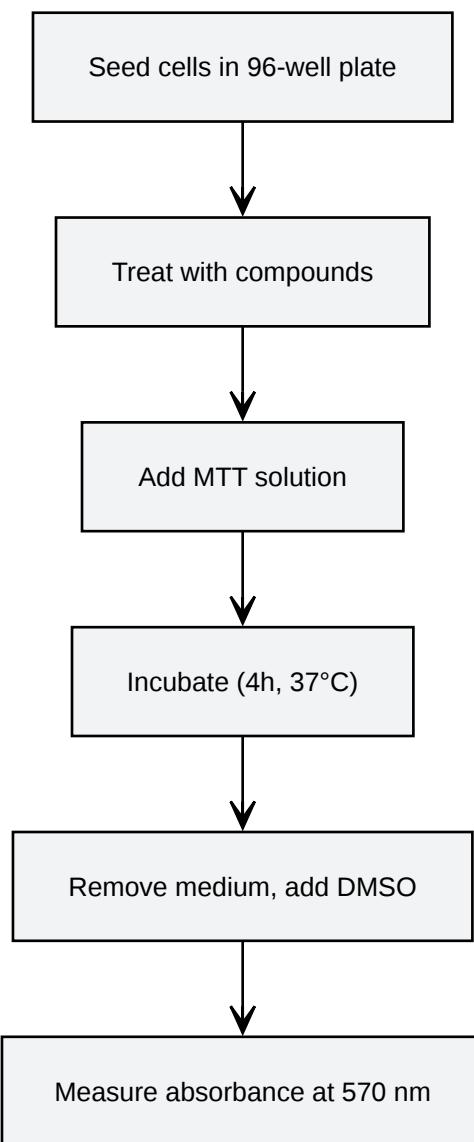
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5][6]
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[5][6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]



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Caption: Workflow for the MTT cell viability assay.

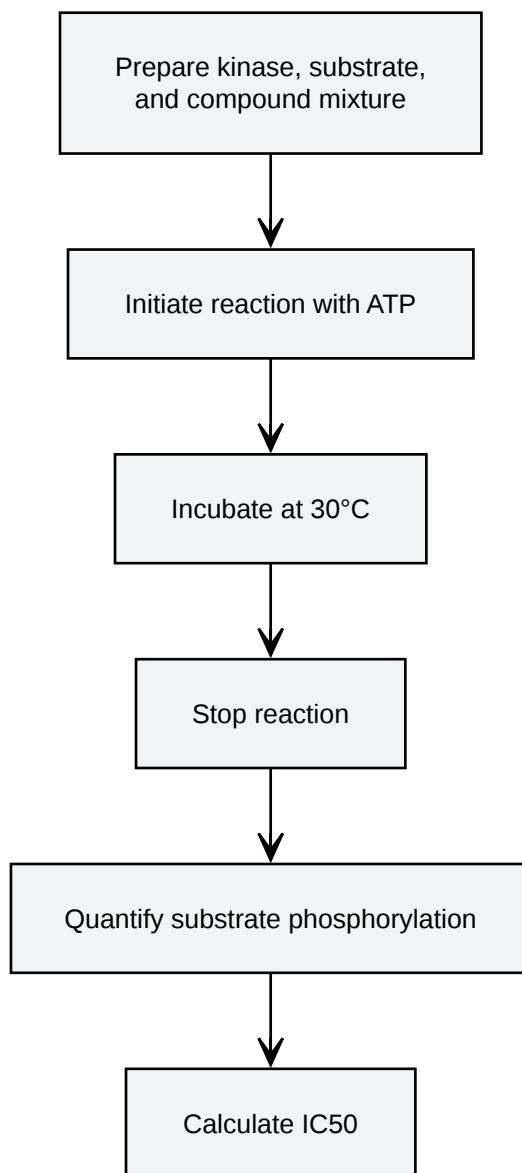
In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

- Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ - ^{32}P]ATP or using a fluorescence-based method).
- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

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